
Paquinimod
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le Paquinimod a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des dérivés de la quinoléine.
Biologie : Investigé pour ses effets sur la modulation des cellules immunitaires et l'inflammation.
Médecine : Développé pour le traitement des maladies auto-immunes telles que le lupus érythémateux disséminé et la sclérodermie Il a montré une promesse dans la réduction des biomarqueurs liés à la maladie et l'amélioration des résultats des patients.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les troubles immunitaires.
5. Mécanisme d'action
Le this compound exerce ses effets en ciblant la protéine S100A9, en perturbant sa liaison aux récepteurs pro-inflammatoires tels que le récepteur des produits finaux de la glycation avancée et le récepteur Toll-like 4 . Cette perturbation conduit à une réduction des réponses inflammatoires et à une modulation de l'activité des cellules immunitaires . Le mécanisme du composé implique plusieurs voies moléculaires, notamment l'inhibition de l'activité de l'interféron de type I et la réduction des niveaux du ligand 2 des chimiokines .
Mécanisme D'action
Target of Action
Paquinimod is an orally active quinoline-3-carboxamide (Q substance) class immunomodulator . Its primary targets are S100A9 (Calgranulin B; MRP14) . S100A9 is a damage-associated molecular pattern protein that plays a crucial role in the inflammatory response and fibrotic processes .
Mode of Action
This compound acts by directly binding to S100A9 and blocking its interaction with the receptor for advanced glycation end products (RAGE) and Toll-like receptor 4 (TLR4) . This disruption prevents S100A9 activity, thereby modulating the immune response .
Biochemical Pathways
It is known that s100a9, the target of this compound, is involved in various inflammatory and fibrotic processes . By inhibiting S100A9, this compound may impact these pathways, leading to a reduction in inflammation and fibrosis .
Pharmacokinetics
The pharmacokinetics of this compound have been confirmed in human clinical trials .
Result of Action
This compound has been shown to ameliorate fibrotic pathological changes and significantly reduce hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis . It also reduced the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid (BALF) and suppressed endothelial–mesenchymal transition in vivo . These results suggest that this compound can effectively inhibit disease progression and has a protective effect in experimental lupus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the progression of diseases such as systemic lupus erythematosus (SLE) and idiopathic pulmonary fibrosis (IPF), against which this compound is developed, can be influenced by factors such as the patient’s immune status, co-existing medical conditions, and the use of other medications . .
Analyse Biochimique
Biochemical Properties
Paquinimod is known to interact with S100A9, a damage-associated molecular pattern protein . S100A9 plays a significant role in the inflammatory response and fibrotic processes . The interaction between this compound and S100A9 is believed to be crucial for its immunomodulatory properties .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to reduce the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid . It also suppresses endothelial–mesenchymal transition in vivo .
Molecular Mechanism
It is known that this compound prevents the activity of S100A9 . This inhibition is believed to be a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For example, in a study of systemic sclerosis patients, this compound was administered for 8 weeks, and changes in disease-related biomarkers were observed over this period .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. In a murine model of neutrophilic asthma, several dosages of this compound were administered, with dosages of >1 mg/kg/day showing good inhibitory effects on neutrophilic inflammation .
Metabolic Pathways
Given its known interactions with S100A9, it is likely that it is involved in pathways related to inflammation and fibrosis .
Transport and Distribution
Given its molecular properties and its known interactions with S100A9, it is likely that it is transported and distributed in a manner similar to other quinoline-3-carboxamide derivatives .
Subcellular Localization
Given its molecular properties and its known interactions with S100A9, it is likely that it is localized in a manner similar to other quinoline-3-carboxamide derivatives .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Le Paquinimod subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
Le Paquinimod est comparé à d'autres dérivés de la quinoléine-3-carboxamide et à des agents immunomodulateurs tels que la prednisolone et le mycophénolate mofétil . Bien que ces composés partagent certaines similitudes dans leurs effets immunomodulateurs, le this compound est unique dans son ciblage spécifique de la protéine S100A9 et sa biodisponibilité orale . D'autres composés similaires comprennent :
Prednisolone : Un corticostéroïde utilisé pour traiter l'inflammation.
Mycophénolate mofétil : Un immunosuppresseur utilisé en transplantation d'organes et en maladies auto-immunes.
Le mécanisme d'action distinct du this compound et son potentiel thérapeutique en font un composé précieux dans le domaine de l'immunomodulation et du traitement des maladies auto-immunes.
Activité Biologique
Paquinimod (ABR-215757) is a second-generation quinoline-3-carboxamide derivative that has garnered attention for its immunomodulatory properties, particularly in the treatment of autoimmune diseases. This article delves into its biological activity, focusing on its mechanisms, efficacy in various models, and clinical implications.
This compound primarily targets the S100A9 protein, which plays a crucial role in inflammatory responses. By inhibiting the binding of S100A9 to receptors such as RAGE (Receptor for Advanced Glycation End-products) and TLR4 (Toll-like receptor 4), this compound modulates the activation of inflammatory pathways. This action leads to decreased levels of pro-inflammatory cytokines including IL-1β, IL-17, TNF-α, and IFN-γ, which are pivotal in autoimmune pathology .
1. Murine Lupus Model
In studies involving lupus-prone MRL-lpr/lpr mice, this compound demonstrated significant disease inhibition comparable to established treatments such as prednisolone. The compound not only reduced disease manifestations but also had a steroid-sparing effect, allowing for lower doses of corticosteroids without compromising efficacy .
Table 1: Efficacy of this compound in Murine Models
Study Type | Dose (mg/kg/day) | Disease Model | Key Findings |
---|---|---|---|
Experimental Lupus | 0.5 - 25 | MRL-lpr/lpr mice | Disease inhibition; steroid-sparing effect |
Neutrophilic Asthma | 10 | OVA/CFA model | Reduced airway resistance and inflammatory cell infiltration |
Systemic Sclerosis | 10 | Tight Skin 1 mice | Decreased skin fibrosis and inflammation |
2. Neutrophilic Inflammation
In a murine model of neutrophilic asthma, this compound was effective in reducing airway resistance and inflammatory cell counts in bronchoalveolar lavage (BAL) fluids. The treatment resulted in a dose-dependent decrease in neutrophilic inflammation markers, showcasing its potential for respiratory inflammatory conditions .
3. Skin Inflammation
In models of skin inflammation, this compound applied topically alongside imiquimod significantly reduced the psoriasis area and severity index (PASI), skin thickness, and levels of inflammatory cytokines like TNF-α and IL-17 .
Clinical Studies
This compound has been evaluated in clinical settings for systemic lupus erythematosus (SLE). A phase Ib study indicated that doses up to 3 mg/day were well tolerated among SLE patients with mild disease activity. Adverse events were generally mild to moderate, with arthralgia being the most common side effect at higher doses .
Table 2: Clinical Study Outcomes
Study Phase | Patient Population | Dose Range (mg/day) | Adverse Events | Efficacy Observations |
---|---|---|---|---|
Phase Ib | SLE Patients | 1 - 6 | Arthralgia, myalgia | Disease inhibition; well-tolerated at low doses |
Propriétés
IUPAC Name |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKSYHCCYVYKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179537 | |
Record name | Paquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-01-1 | |
Record name | Paquinimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248282-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paquinimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paquinimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAQUINIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.